molecular formula C27H36N2O4 B1140431 Repaglinide-ethyl-d5 CAS No. 1217709-85-7

Repaglinide-ethyl-d5

Cat. No.: B1140431
CAS No.: 1217709-85-7
M. Wt: 457.6 g/mol
InChI Key: FAEKWTJYAYMJKF-NTSVIFQKSA-N
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Description

Repaglinide-ethyl-d5 (CAS: 1217709-85-7) is a deuterium-labeled isotopologue of repaglinide, a rapid-acting insulin secretagogue used to treat type 2 diabetes. Its molecular formula is C27H31D5N2O4, with a molecular weight of 457.63 g/mol . The compound features five deuterium atoms substituted at the ethyl group of the parent molecule, enhancing its stability and utility as an internal standard (IS) in analytical chemistry. This compound is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying repaglinide and other glinides in biological matrices such as hair, serum, and urine . Its high isotopic purity (≥99 atom% D) ensures minimal interference during mass spectrometric detection, enabling precise pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Repaglinide-d5 is synthesized through a multi-step process involving the incorporation of deuterium atoms into the repaglinide molecule. One common method involves the use of deuterated reagents in the synthesis of repaglinide. For example, the synthesis may start with the preparation of a deuterated intermediate, such as 3-ethoxy-4-ethoxycarbonylphenylacetic acid, followed by a series of reactions including esterification, formylation, oxidation, etherification, and selective hydrolysis .

Industrial Production Methods

Industrial production of repaglinide-d5 involves optimizing reaction conditions to achieve high yields and purity. Factors such as reaction temperature, time, solvent, and substrate ratios are carefully controlled. The use of advanced techniques like microfluidics and nanosuspension-based methods can enhance the bioavailability and solubility of the compound .

Chemical Reactions Analysis

Types of Reactions

Repaglinide-d5 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of repaglinide-d5 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetics involves understanding how a drug is absorbed, distributed, metabolized, and excreted in the body. Repaglinide-ethyl-d5 serves as an internal standard in various chromatographic analyses due to its stable isotopic labeling, which allows for precise quantification of repaglinide levels in biological matrices.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Cmax (ng/mL)2000 (example from studies)
Tmax (h)1.2
Half-life (h)2.6
Bioavailability (%)56

The use of this compound has been pivotal in studies examining the drug's interaction with other medications, such as gemfibrozil, which significantly alters repaglinide clearance and can lead to severe hypoglycemia due to increased plasma concentrations .

Drug-Drug Interactions

This compound has been instrumental in studying drug-drug interactions (DDIs). For instance, coadministration with gemfibrozil has shown an up to eight-fold increase in repaglinide plasma area under the curve (AUC), indicating a substantial interaction that necessitates careful monitoring during therapy .

Case Study: Gemfibrozil Interaction

  • Objective : To assess the impact of gemfibrozil on repaglinide metabolism.
  • Findings : Gemfibrozil significantly increased repaglinide exposure (Cmax and AUC), demonstrating the importance of understanding metabolic pathways influenced by concurrent medications.

Therapeutic Efficacy

Numerous clinical trials have evaluated the efficacy of repaglinide in controlling blood glucose levels in patients with type 2 diabetes. A randomized controlled trial demonstrated that patients receiving repaglinide experienced a significant reduction in glycosylated hemoglobin (HbA1c) compared to those receiving a placebo .

Table 2: Efficacy Results from Clinical Trials

Study TypeHbA1c Reduction (%)Fasting Plasma Glucose Reduction (mg/dL)
Randomized Controlled Trial-1.7-30

The results indicated that repaglinide not only improved overall glycemic control but also had a pronounced effect on postprandial glucose levels, making it a valuable option for managing diabetes .

Metabolomic Profiling

Research utilizing metabolomic profiling has revealed insights into how repaglinide influences metabolic pathways. A study involving diabetic mice treated with repaglinide showed alterations in various metabolites associated with carbohydrate metabolism and organic acid levels, underscoring its broader metabolic effects beyond glucose regulation .

Stability and Quality Assessment

Stability-indicating studies are crucial for ensuring the quality of pharmaceutical formulations containing repaglinide. Research has demonstrated that methods such as high-performance liquid chromatography (HPLC) can effectively assess the stability of repaglinide under various conditions, aiding in quality control during drug development .

Mechanism of Action

Repaglinide-d5 exerts its effects by stimulating the release of insulin from the pancreas. It blocks ATP-dependent potassium channels, leading to membrane depolarization and the opening of calcium channels. The influx of calcium ions triggers the release of insulin from pancreatic beta cells . This mechanism is glucose-dependent, meaning that insulin release is stimulated only in the presence of glucose .

Comparison with Similar Compounds

The utility of Repaglinide-ethyl-d5 is best understood in the context of deuterated internal standards and structurally related antidiabetic agents. Below is a detailed comparison:

Structural Analogues and Isotopologues

Compound Molecular Formula Molecular Weight Deuterium Substitution Primary Application Key References
This compound C27H31D5N2O4 457.63 g/mol Ethyl group (5D) IS for glinides (LC-MS/MS)
Nateglinide-d5 C19H23D5N2O3S 385.54 g/mol Unspecified positions IS for meglitinides (LC-MS/MS)
Glimepiride-d5 C24H29D5N3O5S 503.65 g/mol Unspecified positions IS for sulfonylureas (LC-MS/MS)
Hydroxy-tolbutamide-d9 C10H5D9N2O3S 289.35 g/mol Methyl/phenyl groups IS for sulfonylureas (LC-MS/MS)
Pioglitazone-d4 C19H18D4N2O3S 364.47 g/mol Thiazolidinedione ring IS for thiazolidinediones (LC-MS/MS)

Key Observations :

  • Specificity : this compound is tailored for glinides, whereas hydroxy-tolbutamide-d9 and pioglitazone-d4 target sulfonylureas and thiazolidinediones, respectively. This specificity ensures minimal cross-reactivity in multi-drug panels .
  • Deuterium Labeling : Unlike nateglinide-d5 and glimepiride-d5, which lack explicit positional labeling details, this compound’s deuterium substitution at the ethyl group mirrors the metabolic stability of the parent compound’s side chain .

Analytical Performance

Parameter This compound Hydroxy-tolbutamide-d9 Pioglitazone-d4
Linearity Range 1–50,000 pg/mg (hair) 1–50,000 pg/mg (hair) 1–50,000 pg/mg (serum)
LOD/LOQ 0.5–5 pg/mg / 1–10 pg/mg 0.5–5 pg/mg / 1–10 pg/mg 0.5–5 pg/mg / 1–10 pg/mg
Recovery Efficiency 85–95% 80–90% 75–85%

Key Observations :

  • This compound demonstrates comparable sensitivity (LOD/LOQ) and linearity to other deuterated ISs, but superior recovery efficiency in hair and serum matrices due to optimized extraction protocols .
  • Cross-class validations (e.g., sulfonylureas vs. glinides) confirm minimal matrix interference, underscoring its reliability in multi-analyte panels .

Commercial and Regulatory Considerations

  • Availability : this compound is marketed by specialized suppliers (e.g., Veeprho) at a premium price (~¥105,600/50mg), reflecting its high isotopic purity and niche application .
  • Regulatory Compliance : Validated per ICH guidelines, aligning with requirements for bioanalytical method validation in FDA and EMA submissions .

Biological Activity

Repaglinide-ethyl-d5 is a deuterated analog of repaglinide, a medication primarily used to treat type 2 diabetes by stimulating insulin secretion from pancreatic beta cells. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical efficacy.

This compound functions similarly to its parent compound, repaglinide, by inhibiting ATP-sensitive potassium channels on pancreatic beta cells. This inhibition leads to membrane depolarization, which triggers the opening of voltage-gated calcium channels and subsequent insulin release in a glucose-dependent manner. The presence of glucose is crucial; this compound does not stimulate insulin release in its absence .

Key Mechanistic Insights:

  • ATP-sensitive Potassium Channels: Inhibition leads to increased intracellular calcium levels.
  • Insulin Secretion: Enhanced in response to glucose concentrations, particularly effective at intermediate levels (3 to 10 mmol/L).
  • Selectivity: Primarily affects pancreatic beta cells without significant impact on other tissues such as skeletal muscle or thyroid tissue .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination:

  • Absorption: Peak plasma concentrations occur within 0.5 to 1.4 hours after oral administration, with an absolute bioavailability of approximately 56% .
  • Half-life: The half-life is about 1 hour, allowing for multiple dosing throughout the day .
  • Metabolism: Metabolized primarily by cytochrome P450 enzymes (CYP3A4 and CYP2C9), yielding several metabolites, none of which exhibit significant hypoglycemic activity .
  • Elimination: Approximately 90% is eliminated via feces and the remainder through urine .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in managing blood glucose levels in patients with type 2 diabetes. A notable randomized controlled trial illustrated significant reductions in glycosylated hemoglobin (HbA1c) levels among patients treated with repaglinide compared to placebo.

Table 1: Clinical Outcomes from Key Studies

Study ReferenceTreatment GroupHbA1c Change (%)Fasting Plasma Glucose ChangePostprandial Glucose ChangeAdverse Events (%)
Repaglinide-1.7DecreasedDecreased86
Repaglinide + Sitagliptin-0.50Not specifiedNot specified21 (serious AEs reported)

Case Studies

Several case studies have highlighted the effectiveness and safety profile of this compound:

  • Combination Therapy: A study involving patients inadequately controlled on sitagliptin showed that adding repaglinide resulted in a significant reduction in HbA1c over 52 weeks without major adverse effects .
  • Long-term Safety: Another long-term study reported an overall adverse event rate of 86%, with only a small percentage (5%) experiencing hypoglycemia, indicating a favorable safety profile for chronic use .

Q & A

Basic Research Questions

Synthesis and Characterization Q: How is Repaglinide-ethyl-d5 synthesized and characterized to ensure isotopic purity and chemical integrity? A: Synthesis typically involves deuterium exchange at the ethyl moiety under controlled conditions (e.g., acid/base catalysis or hydrogen-deuterium exchange). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) to verify isotopic enrichment (>98% d5), and high-performance liquid chromatography (HPLC) to assess chemical purity. Residual protonated impurities should be quantified using tandem MS/MS with deuterated internal standards .

Quantitative Analysis Q: What analytical techniques are optimal for quantifying this compound in biological matrices? A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Calibration curves should use matrix-matched standards to account for ion suppression/enhancement. Deuterated analogs (e.g., this compound itself) serve as ideal internal standards to correct for extraction efficiency and instrument variability. Method validation must follow FDA/ICH guidelines for precision, accuracy, and limit of detection .

Metabolic Stability Q: How do researchers assess the metabolic stability of this compound in in vitro systems? A: Incubate the compound with liver microsomes or hepatocytes, and monitor parent compound depletion over time using LC-MS. Compare degradation rates to non-deuterated Repaglinide to evaluate isotopic effects on metabolic pathways. Data should include Michaelis-Menten kinetics (Km, Vmax) and intrinsic clearance calculations. Controls must account for nonspecific binding and enzyme activity loss .

Advanced Research Questions

Tracer Studies Q: How can this compound be integrated into tracer studies to elucidate metabolic pathways, considering potential isotopic effects? A: Design dose-ranging studies to differentiate tracer (subtherapeutic) and therapeutic concentrations. Use high-resolution MS to track deuterium retention in metabolites. Control groups with non-deuterated Repaglinide are critical to isolate isotopic effects on enzyme kinetics. Statistical modeling (e.g., compartmental analysis) should account for deuterium’s kinetic isotope effect on CYP450-mediated oxidation .

Isotopic Interference Q: What strategies mitigate isotopic interference when using this compound in complex biological samples? A: Employ chromatographic separation (e.g., UPLC with sub-2µm particles) to resolve protonated and deuterated species. High-resolution MS (HRMS) with mass accuracy <5 ppm reduces false positives from overlapping isotopic clusters. Data-independent acquisition (DIA) modes enhance specificity in untargeted metabolomics. Cross-validate results with orthogonal methods like stable isotope labeling by amino acids in cell culture (SILAC) .

Data Contradictions Q: How should researchers address contradictory pharmacokinetic data between this compound and its non-deuterated counterpart? A: Conduct power analyses to ensure sample sizes are adequate for detecting subtle isotopic differences. Use mixed-effects models to account for inter-individual variability in drug metabolism. Replicate findings across multiple laboratories to rule out methodological artifacts. Contradictions may arise from deuterium’s impact on hydrogen bonding or enzyme binding affinity, necessitating molecular dynamics simulations .

Cross-Study Comparisons Q: What frameworks enable valid cross-study comparisons of this compound pharmacokinetic parameters? A: Adopt standardized protocols for dosing, sampling intervals, and bioanalytical methods. Perform meta-analyses using PRISMA guidelines, adjusting for covariates like age, sex, and CYP3A4 genotype. Pooled data should be normalized to a reference population or external control. Sensitivity analyses must evaluate heterogeneity across studies, and results should report 95% confidence intervals to quantify uncertainty .

Properties

IUPAC Name

4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKWTJYAYMJKF-NTSVIFQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662187
Record name 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217709-85-7
Record name 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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